5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride
Description
5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H7ClF4N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a tetrafluoroethyl group attached to the pyridine ring, which significantly influences its chemical properties and reactivity .
Properties
IUPAC Name |
5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2.ClH/c8-6(7(9,10)11)4-1-2-5(12)13-3-4;/h1-3,6H,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMORQLLIQGQLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride typically involves the introduction of the tetrafluoroethyl group to the pyridine ring. One common method is the reaction of 2-aminopyridine with tetrafluoroethylene under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The tetrafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to 5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride. Research indicates that fluorinated pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain trifluoromethyl pyrimidine derivatives showed promising anticancer activity against prostate cancer (PC3) and leukemia (K562) cell lines at concentrations as low as 5 µg/ml. The inhibition rates varied, with some compounds achieving over 60% inhibition compared to standard treatments like doxorubicin .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound | Cell Line | Inhibition Rate (%) |
|---|---|---|
| 5a | PC3 | 54.94 |
| 5b | K562 | 37.80 |
| 5c | Hela | 48.25 |
| 5d | A549 | 40.78 |
Material Science
Fluorinated Polymers
The incorporation of fluorinated compounds like this compound into polymer matrices has been explored for enhancing material properties. Fluorinated polymers are known for their chemical resistance and thermal stability. For example, studies suggest that polymers modified with tetrafluoroethyl groups exhibit improved hydrophobicity and reduced surface energy, making them suitable for applications in coatings and membranes .
Agrochemicals
Pesticidal Properties
The compound has also been evaluated for its potential use in agrochemicals. Research indicates that fluorinated pyridine derivatives can possess insecticidal and antifungal activities. A study reported that certain trifluoromethyl pyrimidine derivatives exhibited notable antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding those of traditional fungicides . This suggests that compounds derived from or related to this compound could serve as effective alternatives in pest management strategies.
Table 2: Antifungal Activity of Pyridine Derivatives
| Compound | Pathogen | Inhibition Rate (%) |
|---|---|---|
| 5e | Botrytis cinerea | 96.76 |
| 5f | Sclerotinia sclerotiorum | 82.73 |
| 5g | Phomopsis sp. | 60.48 |
Mechanism of Action
The mechanism of action of 5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The tetrafluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A precursor in the synthesis of 5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride.
N-oxides of Pyridine: Oxidized derivatives of pyridine with similar structural features
Uniqueness
The presence of the tetrafluoroethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced stability. These properties make it distinct from other pyridine derivatives and contribute to its specific applications in research and industry .
Biological Activity
5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride is a chemical compound that has attracted attention in the fields of medicinal chemistry and materials science due to its unique structure and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, research findings, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 230.59 g/mol. The compound features a pyridine ring substituted with a tetrafluoroethyl group, which enhances its lipophilicity and metabolic stability in biological systems.
The biological activity of this compound is primarily attributed to its structural components:
- Pyridine Ring : Known for its role in medicinal chemistry, pyridine derivatives often act as enzyme inhibitors or receptor modulators.
- Tetrafluoroethyl Group : This substituent enhances the compound's binding affinity to biological targets by increasing lipophilicity and stability.
Enzyme Interaction Studies
Interaction studies involving this compound are essential for understanding its pharmacological potential. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways or signal transduction mechanisms. Further research is necessary to elucidate these interactions and their implications for drug design.
Pharmacological Implications
Research indicates that fluorinated compounds like this compound often exhibit enhanced pharmacokinetic properties compared to their non-fluorinated counterparts. This enhancement may result from increased metabolic stability and improved bioavailability .
Potential Applications
Given its structural characteristics and preliminary findings on biological activity:
- Pharmaceutical Development : There is potential for this compound in developing new drugs targeting various diseases due to its enzyme inhibitory properties.
- Material Science : Its unique chemical properties may also find applications in creating advanced materials with specific functionalities.
Q & A
Q. What are the recommended synthetic routes for 5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride?
The synthesis typically involves fluorinated pyridine precursors. A common approach includes:
- Step 1 : Nucleophilic substitution on pentafluoropyridine derivatives using tetrafluoroethylating agents (e.g., 1,2,2,2-tetrafluoroethyl iodide) under anhydrous conditions .
- Step 2 : Introduction of the amine group via catalytic hydrogenation or reductive amination, followed by hydrochloride salt formation using HCl in ethanol .
- Key Considerations : Use of inert atmospheres (argon/nitrogen) to prevent hydrolysis of fluorinated intermediates. Yields depend on reaction time, temperature, and catalyst selection (e.g., Pd/C for hydrogenation) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR to confirm substitution patterns and fluorine environments. NMR aids in verifying the pyridine ring structure .
- HPLC-MS : Reverse-phase HPLC with ammonium acetate buffer (pH 6.5) and mass spectrometry for purity assessment (>98%) and molecular ion detection (e.g., [M+H] at m/z 243.05) .
- X-ray Crystallography : For resolving stereochemical ambiguities in the hydrochloride salt form .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : As a fluorinated building block for kinase inhibitors or receptor modulators, leveraging the electron-withdrawing tetrafluoroethyl group to enhance binding affinity .
- Materials Science : Investigation of its thermal stability (TGA/DSC) for fluoropolymer precursors .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Reaction Optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni) and solvents (DMF vs. THF) to minimize side reactions. Evidence suggests Pd/C in THF improves amine group introduction efficiency by ~20% .
- Purification : Use column chromatography with silica gel or preparative HPLC to isolate high-purity hydrochloride salts. Gradient elution (water/acetonitrile with 0.1% TFA) is effective .
Q. How should researchers address contradictions in biological activity data?
Discrepancies may arise from:
- Assay Variability : Validate results across multiple models (e.g., cell-free vs. cell-based kinase assays) .
- Impurity Profiles : Compare batches using HPLC-MS to rule out confounding effects from byproducts (e.g., dehalogenated derivatives) .
- Dose-Response Curves : Ensure linearity in activity across concentrations (e.g., IC values in nM range) .
Q. What computational methods support the study of this compound’s reactivity?
- DFT Calculations : Model nucleophilic substitution barriers and fluorine’s inductive effects on the pyridine ring’s electron density .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., ATP-binding pockets) to predict binding modes .
Q. How does the hydrochloride salt form influence stability and solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
